Whitepaper: A Technical Guide to the Enzymatic Synthesis and Analysis of 13-HODE Cholesteryl Ester by 15-Lipoxygenase
Whitepaper: A Technical Guide to the Enzymatic Synthesis and Analysis of 13-HODE Cholesteryl Ester by 15-Lipoxygenase
Abstract
Oxidized cholesteryl esters (OxCEs) are critical bioactive lipids implicated in the pathogenesis of inflammatory diseases, most notably atherosclerosis.[1][2] Among these, 13(S)-hydroxyoctadecadienoic acid (13-HODE) cholesteryl ester stands out as a major product of enzymatic oxidation within low-density lipoproteins (LDL). This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the enzymatic synthesis of 13-HODE cholesteryl ester using 15-lipoxygenase (15-LOX). We will delve into the mechanistic underpinnings of the synthesis, provide validated, step-by-step protocols for enzyme purification, the enzymatic reaction, and subsequent product analysis by HPLC and mass spectrometry, and discuss the biological implications of this pathway. This document is designed to serve as a practical and authoritative resource for investigating the role of 15-LOX and its products in health and disease.
Introduction: The Key Players
The synthesis of 13-HODE cholesteryl ester lies at the intersection of lipid metabolism and inflammatory signaling. Understanding this process requires familiarity with its three core components: the enzyme (15-lipoxygenase), the substrate (cholesteryl linoleate), and the product (13-HODE cholesteryl ester).
-
15-Lipoxygenase (15-LOX): A family of non-heme iron-containing dioxygenases, 15-LOX enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure.[3] In humans, two main isoforms exist: ALOX15 (reticulocyte-type) and ALOX15B (epidermis-type).[3] These enzymes can act on free fatty acids as well as those esterified in complex lipids like phospholipids and cholesteryl esters, a crucial capability for modifying lipoproteins.[4][5][6]
-
Cholesteryl Linoleate (CL): As the most abundant cholesteryl ester within human LDL, cholesteryl linoleate serves as the primary substrate for 15-LOX in this context.[7] It consists of a cholesterol molecule esterified to linoleic acid, an 18-carbon omega-6 fatty acid. The inert nature of this storage molecule is dramatically altered upon oxidation.[8][9]
-
13-HODE Cholesteryl Ester: The product of the 15-LOX-catalyzed reaction. The enzyme specifically oxygenates the linoleic acid moiety to form a hydroperoxy intermediate, which is subsequently reduced to a hydroxy derivative.[10] This oxidized lipid is no longer an inert storage molecule but an active signaling entity found abundantly in atherosclerotic lesions.[10][11]
Biological Significance: The Role in Atherosclerosis
The "oxidation hypothesis of atherosclerosis" posits that oxidized LDL (OxLDL) is a primary driver of plaque formation.[1][2] 13-HODE cholesteryl ester is a major component of OxLDL and is found in high concentrations within human atherosclerotic plaques.[1][10] Its synthesis by 15-LOX is considered a key event in the early stages of atherogenesis.[10]
Once formed, 13-HODE and its esterified counterparts can exert profound biological effects. The free acid, 13(S)-HODE, is an endogenous ligand for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma).[10][11] Activation of PPARγ in macrophages upregulates the expression of the scavenger receptor CD36.[12] This, in turn, increases the uptake of OxLDL, leading to the accumulation of lipids and the transformation of macrophages into "foam cells"—a hallmark of the atherosclerotic lesion.[12][13] Therefore, the 15-LOX pathway represents a critical, druggable target in the development of therapies for cardiovascular disease.
Caption: Enzymatic synthesis pathway of 13-HODE cholesteryl ester.
Experimental Guide for In Vitro Synthesis and Analysis
This section provides a comprehensive workflow for the synthesis and characterization of 13-HODE cholesteryl ester.
Caption: High-level experimental workflow.
Section 1: Recombinant 15-Lipoxygenase-1 (15-LOX-1) Purification
This protocol describes the purification of His-tagged human 15-LOX-1 expressed in E. coli. [14][15] Materials:
-
E. coli cell pellet expressing His-tagged 15-LOX-1.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 20% Glycerol, 10 mM imidazole, 100 µM PMSF.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 50 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 250 mM imidazole.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.
-
His-Trap HP affinity column (or similar).
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 5 cycles of 10-second pulses). [14]2. Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm filter. [15]3. Affinity Chromatography:
-
Equilibrate the His-Trap column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins. [14] * Elute the 15-LOX-1 protein with Elution Buffer, collecting 0.5 mL fractions.
-
-
Purity Check & Pooling: Run fractions on an SDS-PAGE gel to check for purity. Pool the fractions containing the purified 15-LOX-1 (expected size ~75 kDa).
-
Dialysis: Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C to remove imidazole and correctly buffer the enzyme for storage and activity.
-
Concentration & Storage: Concentrate the purified enzyme using a centrifugal filter device. Determine the protein concentration (e.g., via Bradford or BCA assay), aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.
Senior Scientist's Note: The purity of the enzyme is paramount for clean kinetics and product formation. The SDS-PAGE step is a critical quality control point. A prominent band at ~75 kDa should account for >80% of the total protein. [14]
Section 2: Enzymatic Synthesis of 13-HODE Cholesteryl Ester
This protocol outlines the core enzymatic reaction.
| Parameter | Recommended Condition | Rationale / Citation |
| Enzyme | Purified human 15-LOX-1 | Human-relevant enzyme for drug development studies. |
| Substrate | Cholesteryl Linoleate | Primary substrate in LDL. [7] |
| Buffer | 0.2 M Borate Buffer, pH 9.0 | Optimal pH for many lipoxygenases. [16] |
| Temperature | Room Temperature (~25°C) or 37°C | Balances enzyme activity and stability. |
| Substrate Conc. | 50-100 µM | Typical concentration for in vitro assays. |
| Enzyme Conc. | 1-5 µg/mL (empirically determined) | Should provide a linear reaction rate for 10-20 min. |
| Reaction Time | 15-30 minutes | Sufficient for product formation without significant degradation. |
| Inhibitor Control | PD146176 (10 µM) | A selective 15-LOX inhibitor to validate enzyme-specific production. [17][18] |
Protocol:
-
Substrate Preparation: Prepare a stock solution of cholesteryl linoleate in ethanol. For the reaction, dilute the stock into the Borate Buffer. A brief vortex or sonication may be needed for dispersion.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
Borate Buffer (to final volume)
-
Cholesteryl Linoleate (to final concentration)
-
-
Initiate Reaction: Add the purified 15-LOX-1 enzyme to the tube to start the reaction. For the negative control, add an equal volume of dialysis buffer. For the inhibitor control, pre-incubate the enzyme with PD146176 for 5 minutes before adding the substrate.
-
Incubation: Incubate at the chosen temperature for the desired time.
-
Stop Reaction: Terminate the reaction by adding 2 volumes of ice-cold methanol or by immediately proceeding to lipid extraction.
Section 3: Product Extraction and Analysis
Lipid Extraction (Folch Method):
-
To the ~1 mL reaction mixture, add 4 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 1 minute.
-
Add 1 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at low speed (e.g., 2,000 x g) for 5 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a small volume (e.g., 100 µL) of the HPLC mobile phase for analysis.
Analysis by HPLC-UV: The formation of a conjugated diene in 13-HODE results in a strong UV absorbance at ~234-235 nm, providing a straightforward method for detection. [19][20]
-
System: HPLC with a UV detector.
-
Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm). [20]* Mobile Phase: Isocratic elution with a mixture like hexane:isopropanol:acetic acid (e.g., 100:2:0.1, v/v/v). The exact ratio should be optimized.
-
Flow Rate: 1 mL/min.
-
Detection: 235 nm. [20]* Injection Volume: 20 µL.
Analysis by LC-MS/MS: For definitive identification and quantification, Liquid Chromatography-Tandem Mass Spectrometry is essential.
-
System: HPLC or UPLC coupled to an electrospray ionization (ESI) tandem mass spectrometer (MS/MS). [21]* Column: A C18 reverse-phase column is commonly used. * Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like 0.1% formic acid.
-
Ionization Mode: ESI in positive or negative mode. Ammoniated adducts [M+NH₄]⁺ in positive mode can be useful for hydroperoxides and their reduced products. [22]* Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for 13-HODE cholesteryl ester.
Data Interpretation and Validation
-
HPLC-UV: In the chromatogram of the reaction sample, a new peak should appear that is absent in the "no enzyme" control. The retention time of this peak should correspond to a 13-HODE cholesteryl ester standard, if available. The peak area is proportional to the amount of product formed. This peak should be significantly reduced or absent in the inhibitor control sample.
-
LC-MS/MS: The identity of the product is confirmed by its mass-to-charge ratio (m/z) and its specific fragmentation pattern. The molecular weight of 13-HODE cholesteryl ester (C₄₅H₇₆O₃) is 665.08 g/mol . [23]The exact m/z will depend on the adduct formed (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Conclusion and Future Directions
This guide provides a robust, scientifically grounded methodology for the synthesis and analysis of 13-HODE cholesteryl ester. Mastery of this workflow enables researchers to produce this critical bioactive lipid for use in cell-based assays, to screen for novel 15-LOX inhibitors, and to further investigate the intricate role of lipid oxidation in inflammatory diseases. [17][24][25]Future work may focus on adapting this protocol to other 15-LOX substrates, exploring the downstream metabolic fate of the synthesized OxCEs, and developing high-throughput versions of the assay for large-scale drug screening. The ability to reliably generate and analyze specific oxidized lipids is a cornerstone of advancing our understanding of their function and therapeutic potential.
References
-
Sloane, D. L., Leung, R., Craik, C. S., & Sigal, E. (1990). Purification and crystallization of 15-lipoxygenase from rabbit reticulocytes. Biochemical and Biophysical Research Communications. [Link]
-
Dobrian, A. D., Lieb, D. C., & Nadler, J. L. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research. [Link]
-
Miller, Y. I., Choi, S. H., Wiesner, P., & Bae, Y. S. (2016). Oxidized cholesteryl esters and inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Divangahi, M., Cailhier, J. F., & de Léséleuc, L. (2015). 15-Lipoxygenases regulate the production of chemokines in human lung macrophages. British journal of pharmacology. [Link]
-
Vanderhoek, J. Y., & Bailey, J. M. (1984). Activation of a 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes by the anti-inflammatory agent ibuprofen. The Journal of biological chemistry. [Link]
-
O'Loughlin, T., Kulkarni, S., & Amzel, L. M. (2016). Discovery of Novel 15-Lipoxygenase Activators To Shift the Human Arachidonic Acid Metabolic Network toward Inflammation Resolution. Journal of medicinal chemistry. [Link]
-
O'Loughlin, T., Kulkarni, S., & Amzel, L. M. (2016). Discovery of Novel 15-Lipoxygenase Activators To Shift the Human Arachidonic Acid Metabolic Network toward Inflammation Resolution. ACS Publications. [Link]
-
Figueras, M., Prola, A., & Meador, B. (2019). Metabolites of the 15‐lipoxygenase (15‐LOX) pathway derived from arachidonic acid and eicosapentaenoic acid. ResearchGate. [Link]
-
Roland, I. H. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]
-
O'Donnell, V. B., & Murphy, R. C. (2020). From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters. Frontiers in Physiology. [Link]
-
O'Donnell, V. B., & Murphy, R. C. (2020). From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). 13-Hydroxyoctadecadienoic acid. Wikipedia. [Link]
-
Snodgrass, R. G., & O'Neill, L. A. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in Immunology. [Link]
-
Liu, J., & Gao, J. (2018). Molecular mechanism of 15-lipoxygenase allosteric activation and inhibition. Journal of chemical information and modeling. [Link]
-
Davignon, J., & Ganz, P. (2004). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. The Canadian journal of cardiology. [Link]
-
Fatima, S., & de Silva, R. (2024). Oxidized low-density lipoproteins and their contribution to atherosclerosis. Biomedicine & Pharmacotherapy. [Link]
-
Assay Genie. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric). Assay Genie. [Link]
-
Snodgrass, R. G., & O'Neill, L. A. (2018). A Novel Function for 15-Lipoxygenases in Cholesterol Homeostasis and CCL17 Production in Human Macrophages. Frontiers in Immunology. [Link]
-
Tallman, K. A., & Porter, N. A. (2016). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. Journal of lipid research. [Link]
-
Miller, Y. I., Choi, S. H., Wiesner, P., & Bae, Y. S. (2016). Oxidized cholesteryl esters and inflammation. National Institutes of Health. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2015). Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils. Molecules. [Link]
-
Bertin Bioreagent. (n.d.). (±)13-HODE cholesteryl ester. Bertin Bioreagent. [Link]
-
Lee, J. C., & Blair, I. A. (2010). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. Journal of lipid research. [Link]
-
Kumar, G. S., & Reddy, G. V. (2007). Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]
-
Lee, J., et al. (2024). Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids. Advanced Science. [Link]
-
Ringseis, R., & Eder, K. (2010). 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
da Silva, A. M. (2020). Lipoxygenase activity determination. Protocols.io. [Link]
-
O'Donnell, V. B., & Murphy, R. C. (2021). The Biosynthesis of Enzymatically Oxidized Lipids. Chemical reviews. [Link]
-
Iacazio, G., & Roberts, S. M. (1993). Chemo-Enzymatic Synthesis of 13-S-Hydroxyoctadecadienoic Acid (13-S-HODE). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Snodgrass, R. G., & O'Neill, L. A. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers Media S.A.. [Link]
-
Barone, R., et al. (1999). Purification and Characterization of a Lipoxygenase Enzyme from Durum Wheat Semolina. Journal of Agricultural and Food Chemistry. [Link]
-
Singh, N. K., & Rao, G. N. (2019). Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies. Progress in lipid research. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 13-HODE (HMDB0004667). HMDB. [Link]
-
Shinto, L., & Marracci, G. H. (2022). Oxylipin Biomarkers of Auto-Oxidation Are Associated with Antioxidant Micronutrients and Multiple Sclerosis Disability. Antioxidants. [Link]
- Casey, J. (2009). Extracting and purifying lipoxygenase.
-
Snodgrass, R. G., & O'Neill, L. A. (2018). Inhibiting 15-lipoxygenase activity reduces sterol regulatory element binding protein (SREBP)-2 binding to sterol regulatory elements. ResearchGate. [Link]
-
MacMillan, D. K., & Murphy, R. C. (2007). The MALDI TOF spectral data of 9-HPOD and 13-HPOT TMS ester TMS derivatives, m/z (relative intensity, %). ResearchGate. [Link]
-
Bouzbouz, S., & Galy, J. P. (1996). Preparative, enzymic synthesis of linoleic acid (13S)-hydroperoxide using soybean lipoxygenase-1. The Journal of Organic Chemistry. [Link]
Sources
- 1. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Function for 15-Lipoxygenases in Cholesterol Homeostasis and CCL17 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 9. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 11. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidized low-density lipoproteins and their contribution to atherosclerosis [explorationpub.com]
- 14. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipoxygenase Inhibitors Products: R&D Systems [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. larodan.com [larodan.com]
- 24. Discovery of Novel 15-Lipoxygenase Activators To Shift the Human Arachidonic Acid Metabolic Network toward Inflammation Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
